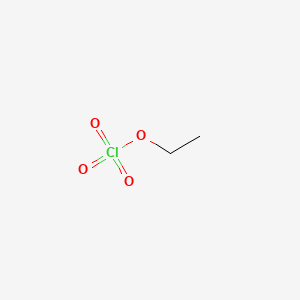

Ethyl perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22750-93-2 |

|---|---|

Molecular Formula |

C2H5ClO4 |

Molecular Weight |

128.51 g/mol |

IUPAC Name |

ethyl perchlorate |

InChI |

InChI=1S/C2H5ClO4/c1-2-7-3(4,5)6/h2H2,1H3 |

InChI Key |

XOCMLLQOZSDGRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl Perchlorate: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl perchlorate (B79767) (C₂H₅ClO₄) is a highly reactive and explosive organic compound. This document provides a comprehensive technical overview of its known properties, general synthetic approaches, and significant safety considerations. Due to its inherent instability, detailed experimental protocols are limited in open literature; however, this guide consolidates available information to inform safe handling and experimental design. This guide includes a summary of its physicochemical properties, a discussion of its synthesis, and a visualization of a key reaction pathway.

Core Chemical Identifiers

The fundamental identifiers for ethyl perchlorate are crucial for database searches, regulatory compliance, and unambiguous scientific communication.

Physicochemical Properties

Quantitative data for this compound is sparse due to its hazardous nature. The following table summarizes the most reliably cited information. Researchers should be aware that some values are estimated and should be used with caution.

| Property | Value | Source |

| Molecular Weight | 128.51 g/mol | [1] |

| Boiling Point | 89 °C | [2][3] |

| Physical Appearance | Colorless liquid | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Ethanol | Soluble | [2] |

Synthesis of this compound: A General Protocol with Critical Safety Considerations

Warning: this compound is a powerful and exceptionally sensitive explosive. Its synthesis should only be attempted by experienced professionals in a controlled laboratory setting with appropriate safety measures, including but not limited to, blast shields, remote handling capabilities, and personal protective equipment. "Bretherick's Handbook of Reactive Chemical Hazards" should be consulted for a comprehensive understanding of its reactivity profile[2][4][5][6].

A common method for the laboratory-scale synthesis of this compound involves the reaction of a silver perchlorate solution with an ethyl halide, such as ethyl iodide or ethyl bromide.

Reaction Scheme:

AgClO₄ + C₂H₅I → C₂H₅ClO₄ + AgI(s)

General Experimental Protocol:

-

Preparation of Reactants: A solution of silver perchlorate is prepared in a suitable anhydrous solvent, such as ether. It is crucial that all reactants and solvents are scrupulously dry, as the presence of water can lead to the formation of highly unstable byproducts.

-

Reaction Execution: Ethyl iodide is added dropwise to the stirred silver perchlorate solution at a controlled, low temperature. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

-

Work-up and Isolation: Upon completion of the reaction, the precipitated silver iodide is removed by filtration. The resulting solution contains this compound. Extreme caution must be exercised during any attempt to isolate pure this compound, as it is highly prone to detonation upon friction, shock, or heating. Evaporation of the solvent should be conducted with extreme care, at low temperatures, and behind a blast shield.

Reaction Mechanisms: Nucleophilic Substitution

This compound can act as an alkylating agent. A notable reaction is its interaction with N,N-dimethylaniline, which proceeds via a second-order kinetic pathway. This reaction serves as a model for understanding the reactivity of alkyl perchlorates.

Caption: SN2 reaction of this compound with N,N-dimethylaniline.

Safe Handling and Disposal

Given the extreme hazards associated with this compound, proper handling and disposal are critical.

-

Handling: All manipulations should be conducted in a fume hood specifically designed for explosive materials. Non-sparking tools and equipment should be used. The quantities of this compound synthesized or handled should be kept to an absolute minimum.

-

Storage: Storage of this compound is not recommended. If temporary storage is unavoidable, it should be in a designated, explosion-proof magazine, away from heat, light, and any combustible materials.

-

Disposal: this compound waste must be treated as highly hazardous and explosive. It should never be mixed with other chemical waste streams. Disposal should be carried out by trained explosive ordnance disposal (EOD) personnel or a specialized hazardous waste disposal company. A common laboratory practice for small quantities of perchlorate-containing solutions is to dilute them extensively with water and then treat them with a reducing agent. However, for a potent explosive like this compound, professional disposal is the only safe option.

Conclusion

This compound is a chemical of significant interest for theoretical and mechanistic studies due to its high reactivity. However, its extreme instability and explosive nature demand the utmost caution and adherence to stringent safety protocols. This guide provides a foundational understanding of its properties and synthesis, emphasizing the critical need for safety and expertise in its handling. Further research into safer synthetic routes and handling procedures is warranted to enable the exploration of its chemistry without undue risk.

References

- 1. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Bretherick's Handbook of Reactive Chemical Hazards - Wikipedia [en.wikipedia.org]

- 6. icheme.myshopify.com [icheme.myshopify.com]

Ethyl Perchlorate: A Technical Guide to a Notoriously Unstable Compound

Disclaimer: Ethyl perchlorate (B79767) is an extremely sensitive and powerful explosive. Its synthesis and handling should only be attempted by highly trained professionals in specialized laboratories equipped for explosive materials. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound.

Introduction

Ethyl perchlorate (C₂H₅ClO₄) is the ethyl ester of perchloric acid. It is a colorless, volatile liquid known for its extreme instability and powerful explosive properties. Due to its hazardous nature, its practical applications are virtually nonexistent, and its study is primarily of academic interest in the field of energetic materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the critical safety considerations for its handling.

Physical Properties

Quantitative data on the physical properties of this compound is scarce due to the compound's inherent instability, which makes its isolation and characterization exceptionally dangerous. The available data is summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₄ | N/A |

| Molecular Weight | 128.51 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 89 °C | |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Immiscible with water; soluble in alcohol. |

Chemical Properties and Reactivity

This compound is characterized by its extreme sensitivity to shock, friction, and heat. It is considered to be one of the most sensitive explosive compounds known.

3.1 Decomposition and Explosive Properties

The instability of this compound arises from the presence of the highly oxidizing perchlorate group bonded to a reducing organic ethyl group. This combination makes the molecule prone to rapid, exothermic decomposition.

-

Sensitivity: The compound is reported to be extremely sensitive to impact, friction, and heat. Explosions have been reported to occur without any obvious cause.

-

Thermal Decomposition: While specific studies on the thermal decomposition mechanism of this compound are not widely available, it is known to decompose with extreme violence upon heating. The decomposition of related amine perchlorates has been studied, suggesting a complex process initiated by proton transfer.

3.2 Reactivity with Other Substances

-

Hydrolysis: this compound is only slowly hydrolyzed by water.

-

Reaction with Bases: A solution of this compound in alcohol reacts immediately with alcoholic potassium hydroxide (B78521) to precipitate potassium perchlorate.

Synthesis

The synthesis of this compound is a hazardous undertaking and has been approached through several methods. The two primary routes are the reaction of a barium ethyl sulfate (B86663) with barium perchlorate and the reaction of an ethyl halide with silver perchlorate.

4.1 Synthesis from Barium Ethyl Sulfate and Barium Perchlorate

This method involves the distillation of a mixture of barium ethyl sulfate and barium perchlorate. The reaction is as follows:

Ba(C₂H₅SO₄)₂ + Ba(ClO₄)₂ → 2 C₂H₅ClO₄ + 2 BaSO₄

Experimental Protocol:

4.2 Synthesis from Ethyl Iodide and Silver Perchlorate

This metathetical reaction is another reported route to this compound.

AgClO₄ + C₂H₅I → C₂H₅ClO₄ + AgI

Experimental Protocol:

As with the previous method, detailed and validated modern protocols are not widely published. The synthesis would likely involve reacting silver perchlorate with ethyl iodide in a suitable inert solvent, followed by the perilous step of isolating the this compound from the reaction mixture.

Synthesis Pathway Diagram:

Caption: Synthesis pathways for this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: One would expect to see strong bands corresponding to the Cl-O stretches of the perchlorate group, typically in the 1000-1200 cm⁻¹ region, and characteristic C-H and C-O stretching and bending vibrations for the ethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 128, along with fragmentation patterns corresponding to the loss of the ethyl group and parts of the perchlorate moiety.

Safety and Handling

EXTREME HAZARD: this compound is a primary explosive of extreme sensitivity.

-

Handling: All operations involving this compound must be conducted remotely, behind appropriate blast shielding, and with personnel wearing full protective gear. The quantities handled should be kept to the absolute minimum required.

-

Storage: Storage of this compound is strongly discouraged. If absolutely necessary, it should be stored in a dedicated, isolated, and explosion-proof magazine at low temperatures.

-

Incompatibilities: It is incompatible with reducing agents, organic materials, and sources of heat, shock, and friction.

Conclusion

This compound is a highly dangerous and unstable compound whose properties are not extensively documented in easily accessible literature. The information available consistently points to its extreme sensitivity and explosive power, making it a substance of interest primarily for theoretical and comparative studies in the field of energetic materials. Any consideration of working with this compound requires an exhaustive literature search of specialized databases and historical chemical literature, coupled with rigorous safety protocols and facilities designed for handling primary explosives.

Quantum Chemical Calculations for Ethyl Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing comprehensive quantum chemical calculations specifically for ethyl perchlorate (B79767) is limited. This is likely due to the compound's extreme instability and hazardous nature.[1] Perchlorate esters are known to be treacherous to prepare and handle, with a high risk of explosion from ignition, friction, or even without a clear cause.[1][2] This guide, therefore, provides a generalized, in-depth methodology for performing such calculations based on standard computational chemistry practices for energetic and hazardous materials. The quantitative data presented is illustrative and intended to exemplify the expected outputs of such a study.

Introduction

Ethyl perchlorate (C₂H₅ClO₄) is a covalent organic ester of perchloric acid.[3][4] Like other alkyl perchlorates, it is a highly sensitive and powerful explosive.[1][2] Understanding its molecular structure, vibrational frequencies, and electronic properties through computational methods can provide crucial insights into its stability, reactivity, and decomposition pathways. Quantum chemical calculations offer a safer alternative to hazardous experimental investigations.[5] This technical guide outlines the theoretical framework and computational workflow for the in-silico analysis of this compound.

Computational Methodology

This section details a robust protocol for conducting quantum chemical calculations on this compound. The choice of theoretical method and basis set is critical for obtaining accurate and reliable results.

Software

A variety of quantum chemistry software packages are suitable for these calculations. Commonly used programs include:

-

Gaussian: A widely used commercial package with a comprehensive suite of methods and basis sets.

-

ORCA: A powerful and versatile computational chemistry program that is free for academic use.

-

GAMESS (US): A freely available electronic structure calculation program.

-

NWChem: Open-source high-performance computational chemistry software developed by Pacific Northwest National Laboratory.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of the this compound molecule. This can be done using molecular building software or by defining the atomic coordinates directly. A geometry optimization is then performed to find the lowest energy conformation of the molecule.

Theoretical Methods and Basis Sets

For a molecule like this compound, it is advisable to employ methods that can adequately describe electron correlation.

-

Density Functional Theory (DFT): This is a popular and computationally efficient method. Functionals such as B3LYP, M06-2X, or ωB97X-D are recommended as they often provide a good balance of accuracy and computational cost for energetic materials.

-

Møller-Plesset Perturbation Theory (MP2): This is a more computationally intensive method that explicitly includes electron correlation. It can serve as a benchmark for the DFT results.

-

Basis Sets: Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are suitable for providing a flexible description of the electronic wavefunction.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations. The values presented are hypothetical and for illustrative purposes only.

Optimized Geometric Parameters

This table presents the predicted bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-C | 1.53 | |

| C-O | 1.45 | |

| O-Cl | 1.63 | |

| Cl=O (avg.) | 1.41 | |

| Bond Angles (°) | ||

| C-C-O | 108.5 | |

| C-O-Cl | 118.0 | |

| O-Cl=O (avg.) | 113.0 | |

| Dihedral Angle (°) | ||

| C-C-O-Cl | 180.0 |

Vibrational Frequencies

The calculated vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The frequencies corresponding to the perchlorate group are of particular interest for understanding its stability.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) | 2900 - 3000 | C-H stretching |

| ν(C-C) | 900 - 1200 | C-C stretching |

| ν(C-O) | 1000 - 1300 | C-O stretching |

| ν(Cl=O) asymmetric stretch | ~1250 | Asymmetric Cl=O stretching |

| ν(Cl=O) symmetric stretch | ~1030 | Symmetric Cl=O stretching |

| δ(O-Cl=O) | 400 - 600 | O-Cl=O bending modes |

Electronic Properties

Analysis of the electronic properties provides insights into the molecule's reactivity and stability.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | An indicator of molecular stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | ||

| Cl | +1.8 e | Provides insight into the charge distribution and potential reactive sites. |

| O (bridging) | -0.6 e | |

| O (terminal, avg.) | -0.5 e |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

Caption: A flowchart of the quantum chemical calculation process.

Caption: 2D representation of the this compound molecule.

Safety Considerations

It is imperative to reiterate that this compound and other covalent organic perchlorates are dangerously explosive.[1][2] They are sensitive to shock, friction, and heat.[2] Any experimental work with these compounds should only be undertaken by highly trained professionals with appropriate safety measures in place, including blast shields and remote handling equipment. Computational studies, as outlined in this guide, provide a critical and safe avenue for investigating the properties of such hazardous materials.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perchlorate - Wikipedia [en.wikipedia.org]

- 5. Molecular secrets of explosive perchlorate salts revealed [techexplorist.com]

A Technical Guide to the Thermochemical Profile of Ethyl Perchlorate

An Overview for Researchers in Chemistry and Materials Science

Ethyl perchlorate (B79767) (C₂H₅ClO₄) is a covalent organic ester of perchloric acid. It is a colorless, oily liquid known for its extreme instability and powerful explosive properties.[1][2] Unlike inorganic perchlorate salts, which are widely used as oxidizers in propellants and pyrotechnics, organic perchlorate esters are generally too sensitive for practical application and are primarily of academic interest in the study of energetic materials.[3] The compound's hazardous nature means it explodes from ignition, friction, percussion, and sometimes spontaneously, which has severely limited its experimental characterization.[4] Consequently, comprehensive thermochemical data in standard literature and databases is notably scarce. This guide synthesizes the available information on its properties, synthesis, and decomposition, and outlines the standard methodologies by which its thermochemical data would be determined.

Physicochemical and Thermochemical Data

The table below summarizes the available physical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₄ | [5] |

| Molecular Weight | 128.51 g/mol | [5] |

| CAS Number | 22750-93-2 | [5] |

| Appearance | Colorless, oily liquid | [1][2] |

| Boiling Point | 89 °C | [1][2] |

Experimental Protocols

Synthesis of Ethyl Perchlorate

The synthesis of this compound is a hazardous procedure that should only be attempted with extreme caution in a specialized laboratory setting. The most cited method involves the metathetical reaction between silver perchlorate and an ethyl halide, such as ethyl bromide or ethyl iodide, in an appropriate solvent like ether.[1][2][4]

Reaction: AgClO₄ + C₂H₅Br → C₂H₅ClO₄ + AgBr(s)

Detailed Methodology:

-

Preparation: Anhydrous silver perchlorate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

-

Reaction: Ethyl bromide is slowly added to the silver perchlorate solution. The reaction mixture is typically stirred at a controlled, low temperature.

-

Precipitation: Silver bromide, which is insoluble in the ether, precipitates out of the solution.

-

Isolation: The precipitated silver bromide is removed by filtration.

-

Product Recovery: The this compound is recovered from the filtrate. This step is particularly dangerous as it may involve cautious evaporation of the solvent.[1][2] Any attempt at distillation or concentration significantly increases the risk of a violent explosion.

Methods for Thermochemical Analysis

While specific studies on this compound are lacking, the thermochemical properties of energetic materials are typically investigated using the following techniques.[6][7]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For an energetic material, DSC can identify exothermic decomposition events, determine the onset temperature of decomposition, and quantify the energy released. A typical experiment involves heating a small sample (5-10 mg) in a sealed aluminum pan at a constant rate (e.g., 20 °C/min) under an inert atmosphere like nitrogen.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition kinetics of a material. When used in conjunction with DSC, it helps to distinguish between phase changes (like melting, which involves no mass loss) and decomposition events (which do).

-

Bomb Calorimetry: This is the standard method for determining the enthalpy of formation (ΔHf°) of a combustible substance. The sample is placed in a sealed container (the "bomb"), which is then filled with high-pressure oxygen and submerged in a known volume of water. The sample is ignited, and the heat released by the combustion reaction is calculated by measuring the temperature increase of the surrounding water. For a highly unstable compound like this compound, this procedure would be exceptionally hazardous.

Decomposition Pathway

The decomposition of organic perchlorates is a rapid, highly exothermic process that releases a large volume of gas, resulting in its explosive character. The exact mechanism is complex, but it is believed to proceed via the initial cleavage of the weak O-ClO₃ bond. The resulting radicals then initiate a chain reaction, leading to the complete breakdown of the molecule.

The overall decomposition can be represented as a redox reaction where the ethyl group acts as the fuel and the perchlorate group serves as the powerful oxidizer. The final decomposition products are typically stable gaseous molecules.[8]

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Perchlorate - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl Perchlorate (IR, NMR)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl perchlorate (B79767) is a highly unstable and explosive compound. Its synthesis and handling should only be attempted by experienced professionals in a specialized laboratory equipped for handling explosive materials. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound.

Introduction

Ethyl perchlorate (C₂H₅ClO₄) is the ethyl ester of perchloric acid. Due to the covalent linkage of the powerful oxidizing perchlorate group with an organic alkyl group, this compound is notoriously unstable and poses a significant explosion hazard.[1][2] It can be sensitive to heat, friction, and shock.[1] Despite its hazardous nature, understanding its spectroscopic properties is of academic interest for comparing with other perchlorate salts and esters and for the theoretical study of bonding and molecular dynamics in highly energetic materials. This guide provides a detailed overview of the predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic properties of this compound, a plausible experimental protocol for its synthesis and spectroscopic characterization, and the necessary safety precautions.

Synthesis and Handling

Synthesis Protocol

The synthesis of this compound is fraught with danger and should not be undertaken without extensive safety measures. A common method reported in the literature involves the reaction of a silver perchlorate solution with an ethyl halide.[1]

Reaction:

AgClO₄ + CH₃CH₂I → CH₃CH₂OClO₃ + AgI(s)

Detailed Methodology:

-

Preparation of Reactants: A solution of anhydrous silver perchlorate in a suitable dry, inert solvent (e.g., diethyl ether) is prepared. Ethyl iodide is freshly distilled to remove any impurities. All glassware must be scrupulously dried to prevent the formation of hydronium perchlorate, which is also hazardous.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) in a reaction vessel shielded by an explosion-proof blast shield. The ethyl iodide is added dropwise to the stirred silver perchlorate solution.

-

Product Isolation: The precipitation of silver iodide indicates the progress of the reaction. Upon completion, the silver iodide is removed by filtration under an inert atmosphere. The filtrate, a dilute solution of this compound in the solvent, should be handled with extreme care and is best used for immediate spectroscopic analysis without attempting to isolate the neat compound by evaporating the solvent.[1]

Safety and Handling

-

Explosion Hazard: this compound is a primary explosive. It can detonate upon heating, percussion, or sometimes spontaneously.[1]

-

Personal Protective Equipment (PPE): Full protective gear, including a blast shield, face shield, and appropriate gloves, is mandatory.

-

Scale: The synthesis should only be performed on a very small scale (millimolar).

-

Work Environment: A specialized fume hood designed for explosive compounds is necessary. All equipment must be free of contaminants, especially organic materials and reducing agents.[3]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the C-H bonds of the ethyl group and the Cl-O bonds of the perchlorate moiety.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium-Strong | C-H asymmetric stretching (CH₃ and CH₂) |

| 2850-2900 | Medium | C-H symmetric stretching (CH₃ and CH₂) |

| 1450-1470 | Medium | C-H scissoring (CH₂) |

| 1380-1390 | Medium | C-H bending (CH₃) |

| ~1260 | Strong | C-O stretching |

| 1080-1140 | Very Strong, Broad | Asymmetric Cl-O stretching (ν₃ of ClO₄)[4][5] |

| ~930 | Weak | Symmetric Cl-O stretching (ν₁ of ClO₄, may be IR-inactive or weak)[4] |

| ~625 | Strong | Asymmetric Cl-O bending (ν₄ of ClO₄)[4][5] |

The covalent nature of the O-ClO₃ bond in this compound, as opposed to the ionic nature in inorganic perchlorates, would likely lead to a splitting of the main perchlorate absorption bands due to a reduction in symmetry from Td (for the free ion) to approximately C₃v.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to be relatively simple, showing the characteristic signals of an ethyl group. The electronegativity of the perchlorate group will influence the chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.4 | Triplet | ~7 |

| CH₂ | ~4.5 | Quartet | ~7 |

The methylene (B1212753) protons (CH₂) are deshielded due to the direct attachment to the electronegative oxygen of the perchlorate group, resulting in a significant downfield shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~15 |

| CH₂ | ~70 |

Similar to the ¹H NMR spectrum, the methylene carbon (CH₂) is expected to be significantly deshielded.

Experimental Protocols for Spectroscopic Analysis

The following are hypothetical protocols for obtaining the IR and NMR spectra of this compound, assuming a dilute and freshly prepared solution is available.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A dilute solution of this compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride, though its use is now restricted) would be used. A liquid cell with NaCl or KBr windows would be appropriate.

-

Data Acquisition: A background spectrum of the solvent is first collected. The spectrum of the this compound solution is then recorded, and the solvent spectrum is subtracted to obtain the spectrum of the solute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small aliquot of the dilute this compound solution is transferred to an NMR tube. A deuterated, non-reactive solvent such as deuterated chloroform (B151607) (CDCl₃) could potentially be used, although its reactivity with the energetic solute would need to be carefully considered. Tetramethylsilane (TMS) would be added as an internal standard.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR spectroscopy would be employed.

Visualizations

Caption: Synthesis Workflow for this compound

Caption: Logical Flow for Spectroscopic Analysis

References

Methodological & Application

Application Notes and Protocols: Ethyl Perchlorate as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

DANGER: EXTREME HAZARD

Ethyl perchlorate (B79767) is a highly unstable and dangerously explosive compound. It is sensitive to heat, shock, and friction. The information provided herein is for informational purposes only and should not be attempted without a thorough understanding of the associated risks, comprehensive safety protocols, and appropriate institutional approval. All work with ethyl perchlorate must be conducted by highly trained personnel in a specialized laboratory setting with stringent safety measures in place.

Introduction

This compound (C₂H₅ClO₄) is a covalent organic perchlorate ester. While its extreme instability has largely precluded its use as a routine laboratory reagent, it has been investigated for its potent reactivity in specific organic transformations. Its primary application in organic synthesis stems from its character as a powerful ethylating agent. Due to its hazardous nature, it is often generated in situ for immediate consumption in a reaction mixture.

Applications in Organic Synthesis

The principal application of this compound is as a strong electrophilic ethylating agent. It can introduce an ethyl group to various nucleophiles.

Ethylation of Aromatic Compounds

This compound, typically generated in situ, can be used for the Friedel-Crafts-type ethylation of electron-rich aromatic compounds. A notable example is the ethylation of anisole. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism where the highly electrophilic ethyl group attacks the aromatic ring.

Ethylation of Amines

The reaction of this compound with tertiary amines, such as N,N-dimethylanilines, has been studied from a mechanistic standpoint. These reactions lead to the formation of quaternary ammonium (B1175870) perchlorate salts and proceed via a second-order kinetic profile, consistent with an Sₙ2 mechanism.

Quantitative Data

The available quantitative data for reactions involving this compound is limited due to the challenges associated with its handling. The following table summarizes some of the known physical and reaction properties.

| Parameter | Value | Notes |

| Physical Properties | ||

| Molecular Formula | C₂H₅ClO₄ | |

| Molecular Weight | 128.51 g/mol | |

| Boiling Point | 89 °C | [1][2] |

| Appearance | Colorless oil | [1] |

| Reaction Data | ||

| Synthesis Yield (general for n-alkyl perchlorates) | 90-95% (based on AgI precipitate) | Recovery reported as 60-75%.[3] |

| Ethylation of N,N-dimethylaniline | Hammett ρ value = -2.86 (at 25°C in benzene) | Indicates significant positive charge buildup in the transition state, consistent with an Sₙ2 reaction. |

Experimental Protocols

WARNING: The following protocols are generalized procedures and are NOT detailed, validated experimental instructions. They are intended to illustrate the chemical transformations and must be adapted with extreme caution and a comprehensive risk assessment. DO NOT attempt these procedures without consulting original literature and adhering to all institutional safety protocols.

General Procedure for the In Situ Generation and Use of this compound for Ethylation

This protocol describes a general method for the ethylation of a nucleophilic substrate using this compound generated in situ from ethyl iodide and silver perchlorate.

Materials:

-

Silver perchlorate (AgClO₄), anhydrous

-

Ethyl iodide (C₂H₅I)

-

Anhydrous ether (or other suitable inert solvent)

-

Nucleophilic substrate (e.g., anisole)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Drying of Reagents and Glassware: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The solvent must be anhydrous. Silver perchlorate should be dried under vacuum.[3]

-

Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas in a certified chemical fume hood. The setup should include a reaction flask, a magnetic stirrer, and a means for adding reagents.

-

Preparation of Silver Perchlorate Suspension: In the reaction flask, suspend anhydrous silver perchlorate in the chosen anhydrous solvent.

-

In Situ Generation of this compound: To the stirred suspension of silver perchlorate, slowly add a solution of ethyl iodide in the same anhydrous solvent at a controlled temperature (e.g., 0 °C to room temperature). The formation of a precipitate of silver iodide will be observed. The reaction between primary alkyl halides and silver perchlorate can be slow.[1]

-

Ethylation Reaction: Once the this compound has been generated in situ, slowly add the nucleophilic substrate to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC-MS), taking extreme care when handling samples.

-

Quenching and Work-up: Once the reaction is complete, the reaction mixture must be quenched carefully. A safe method for quenching is the slow addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any unreacted perchlorate species.

-

Purification: After quenching, the product can be isolated and purified using standard organic chemistry techniques such as extraction, chromatography, and distillation, always bearing in mind the potential for hazardous byproducts.

Mandatory Visualizations

Synthesis and In Situ Application Workflow

Caption: Workflow for the in situ generation and reaction of this compound.

Reaction Mechanism: Ethylation of Anisole

Caption: Electrophilic aromatic substitution mechanism for the ethylation of anisole.

Safety Precautions and Handling

The paramount consideration when dealing with this compound is safety. The following points are critical and must be strictly adhered to.

-

Extreme Explosion Hazard: this compound and other simple alkyl perchlorates are powerful explosives that are sensitive to shock, friction, and heat.[1] Explosions have been reported even with careful handling.[1]

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including:

-

Safety goggles and a face shield.

-

Flame-resistant lab coat.

-

Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

-

Consider the use of a blast shield.

-

-

Engineering Controls:

-

All work must be conducted in a designated and properly functioning chemical fume hood.

-

The fume hood should be free of any organic materials, and the sash should be kept as low as possible.

-

For any work involving heating, a specialized perchloric acid fume hood with a wash-down system is required to prevent the formation of explosive metal perchlorates in the ductwork.[4]

-

-

Handling:

-

Only work with small quantities of this compound.

-

Avoid any friction or grinding actions. Use only glassware with ground glass joints that are lightly lubricated.

-

Do not distill this compound to dryness.

-

Avoid contact with organic materials, reducing agents, and strong acids.

-

-

Storage: this compound should not be stored. It should be generated in situ and used immediately.

-

Waste Disposal:

-

All waste containing perchlorates must be treated as hazardous.

-

Perchlorate waste should never be mixed with other chemical waste streams, especially organic or flammable waste.[5]

-

Quench any unreacted this compound in the reaction mixture with a suitable reducing agent before disposal.

-

Dispose of all waste through your institution's hazardous waste management program.

-

Disclaimer: This document is intended for informational purposes for qualified researchers. The synthesis and use of this compound are extremely dangerous activities that can result in serious injury or death. Google and its affiliates are not responsible for any accidents or damages resulting from the use of this information. Always consult primary scientific literature and your institution's safety office before undertaking any hazardous chemical synthesis.

References

Application Notes and Protocols for Alkylation Reactions Using Ethyl Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extreme Hazard Warning

Ethyl perchlorate (B79767) and other simple alkyl perchlorate esters are treacherously explosive and highly sensitive to heat, shock, and friction. These compounds should not be isolated or handled in their pure form. The protocols outlined below focus exclusively on the in situ generation of ethyl perchlorate, a significantly safer method where the reactive species is generated and consumed in the same reaction vessel without isolation. All work involving perchlorates must be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures, including blast shields, and after a thorough hazard assessment.

Introduction

This compound is a potent and highly reactive ethylating agent. Its reactivity stems from the excellent leaving group ability of the perchlorate anion (ClO₄⁻), which is a very weak nucleophile. This property makes the ethyl group highly susceptible to nucleophilic attack. While its reactivity is advantageous for the alkylation of weakly nucleophilic substrates, its inherent instability makes its direct use prohibitive. The in situ generation of this compound from the reaction of an ethyl halide (e.g., ethyl iodide) with a silver perchlorate salt provides a viable and more controlled method for utilizing its synthetic potential.

Mechanism of Alkylation

The alkylation reaction proceeds via a two-step mechanism when generated in situ:

-

Formation of the Alkylating Agent: Silver perchlorate reacts with an ethyl halide (typically ethyl iodide) to precipitate the insoluble silver halide (e.g., AgI), leaving the highly electrophilic this compound in solution.

-

Nucleophilic Attack: The nucleophilic substrate (e.g., a phenol, amine, or heterocycle) attacks the ethyl group of the transiently formed this compound in an Sₙ2 reaction, leading to the formation of the ethylated product and releasing the perchlorate anion.

The reaction of N,N-dimethylanilines with this compound has been shown to follow second-order kinetics, indicating a direct bimolecular substitution process.

Applications in Organic Synthesis

The in situ generation of this compound can be applied to the ethylation of various nucleophiles, including:

-

O-Alkylation: Phenols and carboxylates can be converted to their corresponding ethyl ethers and esters.

-

N-Alkylation: Amines and nitrogen-containing heterocycles can be N-ethylated. Studies on the alkylation of ambident nucleophiles like 2-pyridone with silver salts have shown a preference for O-alkylation.

-

C-Alkylation: Electron-rich aromatic compounds, such as anisole (B1667542), can undergo Friedel-Crafts-type alkylation on the aromatic ring.[1]

Data Presentation

Due to the hazardous nature of alkyl perchlorates, comprehensive quantitative data in the literature is scarce. The following table provides representative data for the in situ generation and reaction of a similar alkyl perchlorate (mthis compound) to illustrate the concept. Researchers should perform careful optimization for their specific substrates.

| Substrate | Alkyl Halide | Silver Salt | Solvent | Product | Reported Yield |

| Anisole | Methyl Iodide | Silver Perchlorate | Anisole (neat) | p-Methylanisole | Not Quantified |

Table 1: Representative Alkylation using in situ Generated Alkyl Perchlorate.

Experimental Protocols

Extreme caution must be exercised during these procedures. Use of a blast shield is mandatory.

Protocol for O-Ethylation of a Phenolic Substrate (Representative)

This protocol is adapted from the reported alkylation of anisole with in situ generated mthis compound and should be considered a starting point for optimization.

Materials:

-

Phenolic substrate (e.g., 4-nitrophenol)

-

Ethyl Iodide (EtI)

-

Silver Perchlorate (AgClO₄) - Handle with extreme care. Oxidizer.

-

Anhydrous solvent (e.g., benzene, toluene, or a non-nucleophilic chlorinated solvent)

-

Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, appropriate gloves.

-

Blast shield.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenolic substrate (1.0 eq) and silver perchlorate (1.1 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath behind a blast shield.

-

Slowly add a solution of ethyl iodide (1.1 eq) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. A precipitate of silver iodide (AgI) will form.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any unreacted electrophiles.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated silver iodide. Wash the filter cake with the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety and Handling

-

Explosion Hazard: Alkyl perchlorates are highly explosive. The in situ generation method is designed to minimize this risk, but the potential for detonation is still present.

-

Silver Perchlorate: Silver perchlorate is a powerful oxidizer and can form explosive mixtures with organic materials. Handle it with non-metallic spatulas and avoid contact with combustible materials.

-

Reaction Scale: It is strongly recommended to perform these reactions on a small scale (< 1 mmol) initially.

-

Quenching: Never quench the reaction with a strong nucleophile directly, as this can lead to a rapid, exothermic reaction. Use a mild reducing agent like sodium thiosulfate.

-

Waste Disposal: Dispose of all perchlorate-containing waste according to institutional and regulatory guidelines for reactive waste.

Visualizations

Reaction Mechanism

Caption: General mechanism of alkylation via in situ generated this compound.

Experimental Workflow

Caption: Workflow for the ethylation of a nucleophile using in situ generated this compound.

References

Application Notes and Protocols: The Use of Ethyl Perchlorate in Friedel-Crafts Type Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction and Critical Safety Warning

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1][2] These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride, to activate an alkyl or acyl halide, generating a potent electrophile.[3][4]

This document addresses the topic of ethyl perchlorate (B79767) in the context of Friedel-Crafts type reactions. It is imperative to begin with a critical safety warning: Ethyl perchlorate and other organic perchlorate esters are highly unstable and dangerously explosive compounds. [5][6] Their use in organic synthesis is exceedingly rare and should only be considered by experts in energetic materials under stringent safety protocols. The information presented herein is for informational and cautionary purposes and is not a recommendation for the use of this compound in routine laboratory synthesis.

Theoretical Role of this compound in Electrophilic Aromatic Substitution

In theory, this compound could serve as an ethylating agent in a Friedel-Crafts type reaction. The perchlorate anion is an excellent leaving group, which would facilitate the formation of an ethyl cation or a highly reactive ethylating species upon interaction with a Lewis acid or even through spontaneous heterolysis. This electrophilic ethyl species could then be attacked by an aromatic ring to form a new C-C bond, following the general mechanism of electrophilic aromatic substitution.[7][8]

However, the extreme instability of the C-O-ClO₃ linkage in alkyl perchlorates makes them prone to violent decomposition.[5] This inherent danger far outweighs any potential synthetic utility, especially when numerous safer and more effective methods for Friedel-Crafts ethylation exist.

Established and Safer Alternatives for Friedel-Crafts Ethylation

Standard Friedel-Crafts ethylation is reliably and safely achieved using ethyl halides (e.g., ethyl chloride, ethyl bromide) or ethanol (B145695) in the presence of a Lewis acid catalyst.[4][9] These methods are well-documented, scalable, and do not involve the handling of highly explosive intermediates.

Typical Friedel-Crafts Ethylation Protocol

Below is a general protocol for the ethylation of benzene (B151609) using ethyl bromide and aluminum chloride. This serves as a reference for the standard, recommended procedure.

Materials:

-

Anhydrous benzene

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: To the flask, add anhydrous benzene and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.

-

Addition of Ethylating Agent: Add ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.[10]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates completion.

-

Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl. This step is highly exothermic and will release HCl gas.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by distillation or column chromatography to yield ethylbenzene.

The Role of Inorganic Perchlorate Salts in Friedel-Crafts Reactions

While this compound is not a viable reagent, certain inorganic perchlorate salts, such as lithium perchlorate (LiClO₄), have been used as additives or in solvent systems for some Friedel-Crafts reactions.[11] In these cases, the perchlorate salt is thought to enhance the polarity of the reaction medium or to promote the activity of the Lewis acid catalyst, rather than acting as the primary source of the electrophile. The use of stable, inorganic perchlorate salts is fundamentally different and significantly safer than using volatile and explosive organic perchlorate esters.

Quantitative Data from Standard Friedel-Crafts Reactions

The following table summarizes typical reaction conditions and yields for standard Friedel-Crafts alkylation and acylation reactions, highlighting the effectiveness of conventional methods.

| Aromatic Substrate | Alkylating/Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzene | Ethyl Bromide | AlCl₃ | Benzene (excess) | 25 | ~85 | [9] |

| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | 0-25 | >90 (p-isomer) | [10] |

| Anisole | Acetic Anhydride | ZnCl₂ | None | 100 | ~95 (p-isomer) | [12] |

| Benzene | Propyl Chloride | AlCl₃ | Benzene (excess) | 25 | Mixture (rearrangement) | [9] |

Safety Protocols for Handling Perchlorates

Given the extreme hazards, the following safety protocols are mandatory when handling any perchlorate-containing compound, particularly perchloric acid and its derivatives.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and heavy-duty gloves.[16]

-

Designated Work Area: All work with perchloric acid and perchlorates must be conducted in a designated fume hood specifically designed for perchloric acid use, equipped with a wash-down system to prevent the accumulation of explosive perchlorate residues.[14]

-

Avoid Organic Materials: Perchloric acid and perchlorates can form explosive mixtures with organic materials. Keep all organic solvents, paper, wood, and other combustibles away from the work area.[13]

-

Avoid Heat, Shock, and Friction: Organic perchlorates are sensitive to heat, shock, and friction. Handle with extreme care and avoid any conditions that could lead to detonation.[17]

-

Use Small Quantities: Only work with the smallest possible quantities of the material.

-

Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible. Have appropriate fire extinguishing media (e.g., water spray) and spill neutralization materials (e.g., sodium bicarbonate) readily available.[15]

Diagrams

General Friedel-Crafts Alkylation Mechanism

Caption: General mechanism of Friedel-Crafts alkylation.

Experimental Workflow for Standard Friedel-Crafts Ethylation

Caption: Standard workflow for Friedel-Crafts ethylation.

Conclusion

While this compound is a known chemical entity, its extreme instability and explosive nature make it unsuitable for use as a reagent in Friedel-Crafts reactions in a standard research or drug development setting. The scientific literature does not support its application in this context. Researchers should instead rely on well-established and safe protocols using ethyl halides or other conventional ethylating agents. The information provided serves as a critical safety advisory and a guide to these safer, proven alternatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. SATHEE CUET: Friedel Crafts Reaction [cuet.iitk.ac.in]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. organic chemistry - Perchlorate salts: (explosive) reactivity with methane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. beyondbenign.org [beyondbenign.org]

- 13. concordia.ca [concordia.ca]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. rutchem.rutgers.edu [rutchem.rutgers.edu]

- 17. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols: Ethyl Perchlorate in Cationic Polymerization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Critical Safety Warning

Ethyl perchlorate (B79767) is a highly unstable and explosive compound. Its use as an initiator in cationic polymerization is not a standard or recommended laboratory practice due to the extreme risk of violent decomposition. The information presented herein is for informational purposes only and is based on the general principles of cationic polymerization. Direct use of ethyl perchlorate as described is strongly discouraged. Researchers should opt for safer, more controllable initiating systems. All work with perchlorate-containing compounds requires rigorous safety protocols, specialized equipment, and trained personnel.

Introduction to Cationic Polymerization and the Role of Perchlorates

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, leading to the formation of a carbocationic active center.[1] This technique is suitable for monomers with electron-donating groups that can stabilize the positive charge on the growing polymer chain, such as vinyl ethers and styrenes.[1][2]

While various Lewis acids and protonic acids are common initiators, perchloric acid (HClO₄) and its salts have been investigated in cationic polymerization.[3] For instance, perchloric acid has been used to initiate the polymerization of styrene.[3] The perchlorate anion (ClO₄⁻) is a non-nucleophilic counter-ion, which is a desirable characteristic for preventing premature termination of the growing polymer chain.[4] However, organic perchlorate esters, such as this compound, are notoriously unstable and prone to explosive decomposition.[5][6]

Applications (Hypothetical)

Due to its hazardous nature, there are no established industrial or widespread laboratory applications of this compound in cationic polymerization. Hypothetically, if its stability could be managed, it might be used to polymerize monomers susceptible to cationic polymerization.

Table 1: Monomers Amenable to Cationic Polymerization

| Monomer Class | Examples | Rationale |

| Vinyl Ethers | Isobutyl vinyl ether (IBVE), Ethyl vinyl ether (EVE) | The ether oxygen stabilizes the carbocation through resonance. |

| Styrenes | Styrene, p-Methoxystyrene | The phenyl group stabilizes the carbocation through resonance. |

| Isoolefins | Isobutylene | The tertiary carbocation formed is relatively stable. |

| Cyclic Ethers | Tetrahydrofuran (THF), Ethylene oxide | Ring strain provides the driving force for polymerization. |

Signaling Pathways and Mechanisms

The general mechanism of cationic polymerization proceeds through initiation, propagation, and termination steps.

Initiation

An initiator, in this hypothetical case, the ethyl cation (CH₃CH₂⁺) from this compound, would attack a monomer molecule, creating a new carbocation at the formerly double-bonded carbon.

Propagation

The newly formed carbocation then attacks another monomer molecule, and this process repeats, extending the polymer chain.

Termination

Termination can occur through various mechanisms, including reaction with impurities, chain transfer to the monomer, or combination with the counter-ion.[4]

Figure 1: Generalized mechanism of cationic polymerization initiated by an ethyl cation.

Experimental Protocols (Generalized and with Extreme Caution)

WARNING: The following protocol is a generalized representation of a cationic polymerization experiment and is NOT a validated procedure for the use of the highly explosive this compound. It is provided for illustrative purposes only.

Materials and Reagents

-

Monomer: (e.g., Styrene, freshly distilled)

-

Solvent: (e.g., Dichloromethane, anhydrous)

-

Initiator: (A safer alternative to this compound, e.g., a Lewis acid like SnCl₄ with a co-initiator)

-

Quenching Agent: (e.g., Methanol)

-

Inert Gas: (e.g., Nitrogen or Argon)

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Jacketed glass reactor with magnetic stirring

-

Syringes and cannulas for liquid transfers

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Blast shield

Generalized Polymerization Procedure

-

Preparation: Assemble and flame-dry the reactor under a high vacuum. Backfill with inert gas.

-

Solvent and Monomer Addition: Add the anhydrous solvent to the reactor via cannula. Cool the reactor to the desired temperature (e.g., -78 °C). Add the freshly distilled monomer via syringe.

-

Initiation: Prepare a dilute solution of the initiator in the reaction solvent. Slowly add the initiator solution to the stirred monomer solution in the reactor.

-

Polymerization: Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity or temperature.

-

Termination: Quench the polymerization by adding a pre-chilled quenching agent like methanol.

-

Isolation: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Purification and Analysis: Filter the precipitated polymer, wash it with the non-solvent, and dry it under a vacuum. Analyze the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Safety Precautions and Hazard Management

Working with any perchlorate, especially organic perchlorates, requires the strictest safety measures.

-

Explosion Hazard: this compound can detonate from shock, heat, or friction.[5][6] All work must be conducted behind a blast shield in a designated fume hood.

-

Personal Protective Equipment (PPE): A face shield, safety glasses, flame-retardant lab coat, and heavy-duty gloves are mandatory.[7][8]

-

Scale: Only microscale quantities should ever be handled, if at all.

-

Incompatible Materials: Avoid contact with organic materials, reducing agents, and metals.[7][8]

-

Spill Management: Do not use organic materials like paper towels to clean up spills. Neutralize spills with a solution of sodium carbonate and absorb with an inorganic material like sand or vermiculite.[7]

-

Waste Disposal: Perchlorate waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

References

- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 8. concordia.ca [concordia.ca]

Understanding the Hazard: The Chemical Instability of Alkyl Perchlorates

The synthesis and handling of ethyl perchlorate (B79767) and other alkyl perchlorates are extremely dangerous and should not be attempted. These compounds are highly unstable, sensitive to shock, friction, and heat, and can detonate violently without warning. The scientific literature contains numerous reports of severe accidents and explosions, even when handled by experienced chemists in controlled laboratory settings.

Providing detailed protocols for the synthesis of energetic materials using ethyl perchlorate would be irresponsible and is against our safety policies.

Instead, for educational and safety purposes, it is critical to understand the extreme hazards associated with this class of compounds.

Alkyl perchlorates are esters of perchloric acid. Their extreme instability arises from the combination of a powerful oxidizing agent (the perchlorate group, ClO₄⁻) with a reducing agent (the organic alkyl group) within the same molecule. This intimate contact between fuel and oxidizer makes them prone to rapid, exothermic decomposition, i.e., detonation.

Key Danger Points:

-

Extreme Sensitivity: this compound is known to be sensitive to the slightest mechanical shock, friction (like grinding or even the movement of a glass stopper), or change in temperature.

-

Spontaneous Detonation: Explosions have been reported to occur spontaneously, even when the material is in storage and undisturbed.

-

Vapor Hazard: this compound is volatile, and its vapor is also explosive.

Due to these dangers, this compound has no practical application in modern chemistry or materials science and is primarily of interest as a case study in chemical safety and the handling of hazardous materials. Any research or synthesis involving such compounds is strongly discouraged.

General Safety Principles for Energetic Materials Research

For researchers working in the broader field of energetic materials, strict adherence to safety protocols is paramount. The following diagram illustrates a generalized workflow for assessing the safety of any new energetic compound, which must be performed at the smallest possible scale before any further work is considered.

Caption: A generalized workflow for the initial safety and hazard assessment of newly synthesized energetic materials.

Disclaimer: This information is for educational purposes regarding chemical safety only. It is not an endorsement or guide for conducting hazardous research. All work with potentially energetic materials must be performed by trained professionals in properly equipped laboratories with extensive safety measures in place, including but not limited to blast shields, remote handling equipment, and personal protective equipment.

Application Notes and Protocols for the Analytical Detection of Perchlorate

Introduction

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of the perchlorate (B79767) anion (ClO₄⁻). While the query specified "ethyl perchlorate," the vast majority of scientific literature focuses on the detection of the perchlorate anion itself, which is a common environmental and industrial contaminant. This compound is a highly unstable and explosive organic ester of perchloric acid. Its direct analysis is rare and fraught with safety concerns. Therefore, analytical methods are almost exclusively centered on the robust and stable perchlorate anion, which is the moiety of primary toxicological and regulatory concern. This document details established methods suitable for researchers, scientists, and professionals in drug development and environmental monitoring who are concerned with perchlorate contamination.

The methods described herein are primarily based on ion chromatography (IC) and high-performance liquid chromatography (HPLC) coupled with various detection techniques, offering high sensitivity and selectivity for perchlorate in diverse matrices.

Analytical Methods Overview

Several analytical techniques have been developed and validated for the determination of perchlorate in various samples, including drinking water, soil, food, and biological fluids.[1] The most common and regulatory-accepted methods involve chromatographic separation followed by sensitive detection.

-

Ion Chromatography (IC) with Suppressed Conductivity Detection: This is a widely used technique for the analysis of anions, including perchlorate.[2][3] EPA Method 314.0 is a standardized method for analyzing perchlorate in drinking water using IC with a suppressed conductivity detector.[2][4] However, high concentrations of other anions like chloride, sulfate, and carbonate can interfere with the analysis.[2][4][5]

-

Ion Chromatography-Mass Spectrometry (IC-MS) and IC-Tandem Mass Spectrometry (IC-MS/MS): The coupling of IC with mass spectrometry offers superior selectivity and sensitivity, overcoming the interference issues associated with conductivity detection.[6][7] EPA Methods 331.0 and 332.0 utilize liquid chromatography or ion chromatography with electrospray ionization mass spectrometry (ESI-MS) or MS/MS for highly sensitive perchlorate analysis in drinking water.[2] These methods can achieve very low detection limits.[2][4]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC-MS/MS: Similar to IC-MS, HPLC-MS provides a powerful tool for perchlorate analysis, particularly in complex matrices. EPA Method 6850 is designed for the analysis of perchlorate in water, soils, and solid wastes using HPLC/ESI/MS or MS/MS.[3][8]

-

Other Methods: While less common for routine quantitative analysis, other techniques such as conductometric titration and colorimetric methods exist.[9][10] Gravimetric procedures have also been described for the determination of perchlorate in concentrated solutions.[11]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for perchlorate detection, providing key quantitative parameters for easy comparison.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Minimum Reporting Level (MRL) | Reference |

| IC with Suppressed Conductivity (EPA Method 314.0) | Drinking Water | 0.53 µg/L | 4 µg/L | [2][4] |

| IC with Column Concentration (EPA Method 314.1) | Drinking Water | 0.03 µg/L | 0.13–0.14 µg/L | [2] |

| 2D-IC with Suppressed Conductivity (EPA Method 314.2) | Drinking Water | Not Specified | Not Specified | [3] |

| LC/ESI/MS (EPA Method 331.0) | Drinking Water | 0.005–0.008 µg/L | 0.022–0.056 µg/L | [2][4] |

| IC/ESI/MS (EPA Method 332.0) | Drinking Water | 0.02 µg/L | 0.10 µg/L | [2][4] |

| IC-MS/MS | Food | 5 ng/L | Not Specified | [2][4] |

| IC-MS/MS | Urine | 0.025 ng/mL | Not Specified | [2] |

| LC/MS/MS | Soil | 0.5 µg/kg | Not Specified | [4] |

| IC-MS/MS (Agilent 6410 QQQ) | Water | 0.01 ppb (0.01 µg/L) | Not Specified | [6] |

Experimental Workflow and Protocols

The following section provides a detailed protocol for a representative and highly sensitive method: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) for the determination of perchlorate in water samples. This protocol is based on the principles outlined in EPA Method 332.0.[12]

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of perchlorate by IC-MS/MS.

Detailed Experimental Protocol: IC-MS/MS

1. Objective: To quantify the concentration of perchlorate in water samples with high sensitivity and selectivity using Ion Chromatography coupled with Tandem Mass Spectrometry.

2. Materials and Reagents:

-

Reagents:

-

Reagent Water: Deionized water, Type I grade.

-

Perchlorate Standard: A certified stock solution of sodium or potassium perchlorate (1000 mg/L).

-

Internal Standard (ISTD): ¹⁸O-labeled sodium perchlorate (¹⁸O₄-ClO₄⁻) stock solution.

-

Eluent: As recommended by the IC column manufacturer (e.g., potassium hydroxide).

-

-

Equipment:

-

Ion Chromatography (IC) system equipped with an autosampler.

-

Anion exchange analytical and guard columns suitable for perchlorate separation (e.g., Dionex IonPac AS20).[12]

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

-

Syringe filters (0.45 µm).

-

Volumetric flasks and pipettes.

-

3. Standard Preparation:

-

Primary Stock Standard (10 mg/L): Prepare by diluting the certified 1000 mg/L stock solution with reagent water.

-

Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard to cover the desired concentration range (e.g., 0.05 µg/L to 10 µg/L).

-

Internal Standard Spiking Solution (e.g., 1 mg/L): Prepare by diluting the ¹⁸O-labeled perchlorate stock solution.

-

Spiked Calibration Standards and Samples: Spike all calibration standards and unknown samples with the internal standard to a final concentration (e.g., 1 µg/L).[12]

4. Sample Preparation:

-

Allow samples to reach room temperature.[12]

-

For each 10 mL of sample, add a specific volume of the internal standard spiking solution to achieve the target concentration.

-

If the sample contains particulates, filter it through a 0.45 µm syringe filter before placing it in an autosampler vial.

5. Instrumental Analysis:

-

IC System Conditions (Example):

-

Column: Dionex IonPac AS20 analytical and guard columns.[12]

-

Eluent: Potassium hydroxide (B78521) (KOH) gradient.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 100 µL.

-

Column Temperature: 30 °C.

-

-

MS/MS System Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize cone voltage and collision energy for each transition.

-

6. Data Analysis and Quality Control:

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the perchlorate quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. Determine the concentration of perchlorate in the samples using the regression equation from the calibration curve.

-

Confirmation: The presence of perchlorate is confirmed if the retention time in the sample is within a specified window of the average retention time from the calibration standards, and the ratio of the quantifier to qualifier ion peak areas is within ±20-30% of the ratio observed in the standards.[6]

-

Quality Control: Analyze laboratory blanks, fortified blanks, and duplicate samples to ensure the accuracy and precision of the results.

Disclaimer: This protocol provides a general guideline. Specific parameters should be optimized based on the instrumentation used and the sample matrix. Always follow the detailed procedures outlined in official methods such as EPA Method 332.0.

References

- 1. researchgate.net [researchgate.net]

- 2. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Perchlorate Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. epa.gov [epa.gov]

- 9. chlorates.exrockets.com [chlorates.exrockets.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Perchlorate Analysis by Ion Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of perchlorate (B79767) in various sample matrices using ion chromatography (IC). The methods described are based on established regulatory guidelines, particularly those from the United States Environmental Protection Agency (EPA), and are suitable for trace-level quantification.

Application Notes

Ion chromatography is a highly effective and widely recognized technique for the analysis of perchlorate in environmental and other samples.[1] The fundamental principle involves the separation of ionic species based on their affinity for an ion-exchange stationary phase. A liquid mobile phase, or eluent, carries the sample through the column, and the separated ions are detected as they exit. For perchlorate analysis, suppressed conductivity detection is the most common approach, offering high sensitivity and selectivity.[1]

Several standardized methods have been developed for perchlorate quantification, each with specific applications and performance characteristics. The U.S. EPA has promulgated several key methods, including 314.0, 314.1, and 314.2, which primarily utilize ion chromatography with suppressed conductivity detection for drinking water analysis.[1][2][3] These methods address challenges such as interferences from high concentrations of common anions like chloride, sulfate, and carbonate.[1][2]

For samples with complex matrices or when lower detection limits are required, more advanced techniques such as two-dimensional ion chromatography (2D-IC) and coupling IC with mass spectrometry (IC-MS or IC-MS/MS) are employed.[1][4][5] EPA Methods 331.0 and 332.0 describe the use of IC-MS, which provides enhanced selectivity and sensitivity.[4][6]

The choice of analytical column is critical for achieving optimal separation of perchlorate from interfering ions. Columns such as the Dionex IonPac AS16 and AS20 are specifically designed for perchlorate analysis and offer excellent resolution and peak shape.[7] The selection of the eluent, typically a hydroxide (B78521) solution, and its concentration is also a key parameter that influences the separation.[8][9]